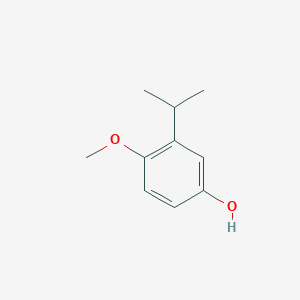

3-Isopropyl-4-methoxyphenol

Übersicht

Beschreibung

“3-Isopropyl-4-methoxyphenol” is a phenol derivative . It is also known as “3-Methyl-4-isopropylphenol” and has the molecular formula C10H14O . It is used in various applications such as an inhibitor for acrylic monomers and acrylonitirles, a stabilizer for chlorinated hydrocarbons and ethyl cellulose, an ultraviolet inhibitor, and a chemical intermediate in the manufacture of antioxidants, pharmaceuticals, plasticizers, and dyestuffs .

Synthesis Analysis

The synthesis of methoxyphenol derivatives has been reported in the literature . For instance, 4-Hydroxy-3-methoxybenzaldehyde was dissolved in 2-propanol and acetic acid, then 2,2-dimethyl-1,3-dioxane-4,6-dione was added .

Molecular Structure Analysis

The molecular structure of “3-Isopropyl-4-methoxyphenol” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 166.22 .

Chemical Reactions Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor for acrylates or styrene monomers . It can be produced from p-benzoquinone and methanol via a free radical reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Styrene Copolymerization : This study involved the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds where R is 3-(4-methoxyphenoxy) (Whelpley et al., 2022).

Thermochemical and Calorimetric Studies : Research on methoxyphenols, including 4-methoxyphenol, explored their strong intermolecular and intramolecular hydrogen bonds in condensed matter, crucial for understanding their roles in antioxidants and biologically active molecules (Varfolomeev et al., 2010).

Toxicity Studies in Rat Liver Slices : This study examined the cytotoxicity of 4-alkyl-2-methoxyphenols in rat liver slices, including 4-isopropyl-2-methoxyphenol, to understand the toxicological impact of these compounds (Thompson et al., 1995).

Lewis Acid Catalyzed Synthesis of Resorcinarenes : This research focused on the Lewis acid catalyzed condensation of 3-methoxyphenol with other compounds, demonstrating its potential in creating complex molecular structures (McIldowie et al., 2000).

Atmospheric Reactivity Studies : The study examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, highlighting the environmental implications of methoxyphenols resulting from biomass burning (Lauraguais et al., 2014).

Photochemical Studies : Research on the photochemical rearrangement of 3-methoxyphenol under specific conditions provided insights into the chemical behavior of this compound under light exposure (Kakiuchi et al., 1991).

Safety And Hazards

Zukünftige Richtungen

The future directions of “3-Isopropyl-4-methoxyphenol” could involve its use in various industries, including plastics, adhesives, and coatings, due to its ability to improve these materials’ thermal stability and flame resistance . It could also find applications as antioxidants, ultraviolet absorbers, and flame retardants .

Eigenschaften

IUPAC Name |

4-methoxy-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLRGJEUYZYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462581 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-4-methoxyphenol | |

CAS RN |

13523-62-1 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

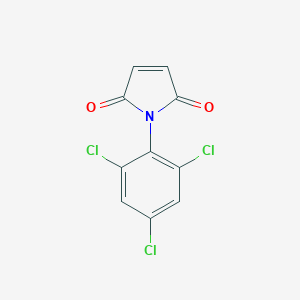

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)